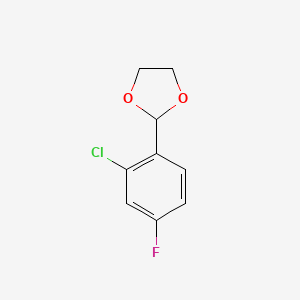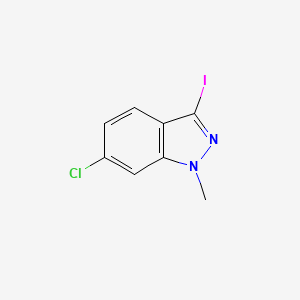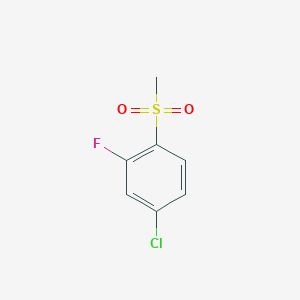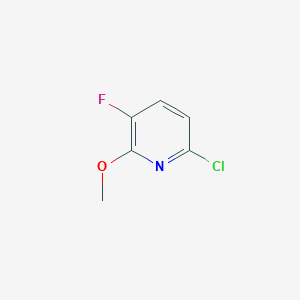
6-Chloro-3-fluoro-2-méthoxypyridine
Vue d'ensemble
Description
6-Chloro-3-fluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5ClFNO and its molecular weight is 161.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-fluoro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-fluoro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
6-Chloro-3-fluoro-2-méthoxypyridine: est un intermédiaire précieux dans la recherche pharmaceutique. Sa structure est propice à la synthèse de diverses molécules pharmacologiquement actives. Par exemple, elle peut être utilisée pour développer des composés présentant des propriétés anti-inflammatoires et analgésiques potentielles. La présence d'halogènes comme le chlore et le fluor dans la molécule permet une fonctionnalisation supplémentaire, ce qui est une étape cruciale dans la conception et la découverte de médicaments .
Chimie agricole
Dans le domaine de l'agriculture, ce composé sert de précurseur pour la synthèse d'herbicides et de pesticides. Sa réactivité avec d'autres molécules organiques peut conduire à la création de substances qui ciblent des enzymes ou des récepteurs spécifiques chez les ravageurs, offrant un moyen de protéger les cultures sans nuire à l'environnement ou à la santé humaine .
Science des matériaux
This compound: peut être utilisée en science des matériaux, en particulier dans le développement de nouveaux polymères. Sa capacité à subir diverses réactions chimiques en fait un bloc de construction polyvalent pour créer des matériaux ayant les propriétés souhaitées, telles qu'une durabilité accrue ou une stabilité thermique .
Synthèse chimique
Ce composé est essentiel en synthèse chimique, en particulier dans la construction de molécules organiques complexes. Il peut agir comme un agent de couplage dans des réactions telles que le couplage croisé de Suzuki-Miyaura, qui est largement utilisé pour former des liaisons carbone-carbone dans la synthèse de produits chimiques fins .
Science de l'environnement
Les chercheurs en science de l'environnement peuvent utiliser This compound pour étudier les processus de dégradation et le devenir environnemental des composés chimiques. Sa structure halogénée est similaire à celle de divers polluants, ce qui en fait un composé modèle approprié pour de telles investigations .
Biochimie
En biochimie, ce produit chimique peut être utilisé pour sonder la structure et la fonction des enzymes. Il peut agir comme un substrat ou un inhibiteur dans des essais enzymatiques, aidant à élucider les mécanismes de l'action enzymatique et son rôle dans les systèmes biologiques .
Chimie analytique
This compound: trouve des applications en chimie analytique comme étalon ou réactif. Sa structure et ses propriétés bien définies permettent son utilisation dans l'étalonnage des instruments analytiques et le développement de nouvelles méthodes analytiques .
Nanotechnologie
Le potentiel du composé en nanotechnologie réside dans sa capacité à être incorporé dans des matériaux à l'échelle nanométrique. Sa structure moléculaire pourrait être utilisée pour modifier les propriétés de surface des nanoparticules, influençant leur interaction avec les systèmes biologiques ou leurs caractéristiques physiques .
Analyse Biochimique
Molecular Mechanism
At the molecular level, 6-Chloro-3-fluoro-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, leading to changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or receptors, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-fluoro-2-methoxypyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at temperatures between 2-8°C . Understanding the temporal effects of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its application in long-term studies.
Metabolic Pathways
6-Chloro-3-fluoro-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .
Transport and Distribution
The transport and distribution of 6-Chloro-3-fluoro-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for its application in targeted therapies.
Subcellular Localization
6-Chloro-3-fluoro-2-methoxypyridine’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The subcellular localization of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its role in cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWESBSDFTASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
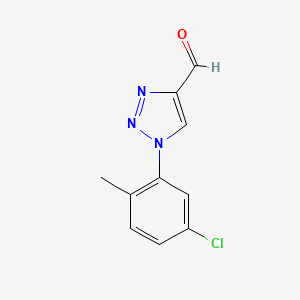

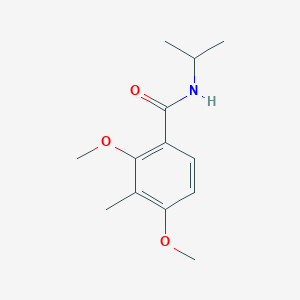
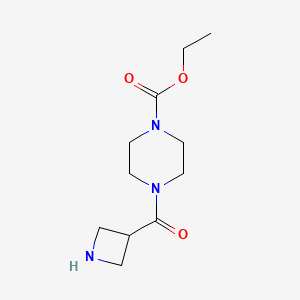
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)
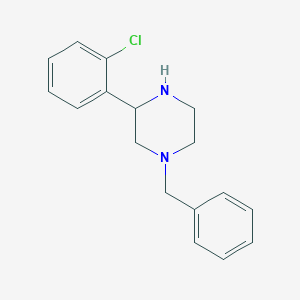
![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
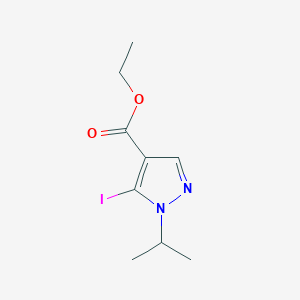
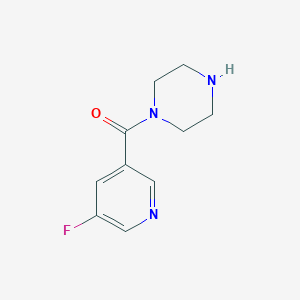
![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)
